AcAsp-Glu-Dif-Lys-Cha-Cys
Description
AcAsp-Glu-Dif-Lys-Cha-Cys is a synthetic peptide-based compound with the chemical formula C₄₄H₆₁N₇O₁₂S and a molecular weight of 936.06 g/mol. Its structure comprises acetylated aspartic acid (AcAsp), glutamic acid (Glu), 3,3-difluorophenylalanine (Dif), lysine (Lys), cyclohexylalanine (Cha), and cysteine (Cys) residues. The compound features a cyclic conformation stabilized by a disulfide bond between the cysteine residues, enhancing its stability in biological environments .
This molecule is classified as a discovery agent targeting the hepatitis C virus (HCV) NS3 protease, a critical enzyme for viral replication. The NS3 protease-helicase domain is essential for cleaving the HCV polyprotein into functional components. AcAsp-Glu-Dif-Las-Cha-Cys inhibits protease activity by binding to the helicase domain, a mechanism distinct from classical active-site inhibitors .
Properties
Molecular Formula |
C44H61N7O12S |
|---|---|
Molecular Weight |
912.1 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H61N7O12S/c1-26(52)46-33(24-36(55)56)42(60)47-31(20-21-35(53)54)40(58)51-38(37(28-15-7-3-8-16-28)29-17-9-4-10-18-29)43(61)48-30(19-11-12-22-45)39(57)49-32(23-27-13-5-2-6-14-27)41(59)50-34(25-64)44(62)63/h3-4,7-10,15-18,27,30-34,37-38,64H,2,5-6,11-14,19-25,45H2,1H3,(H,46,52)(H,47,60)(H,48,61)(H,49,57)(H,50,59)(H,51,58)(H,53,54)(H,55,56)(H,62,63)/t30-,31-,32-,33-,34-,38-/m0/s1 |
InChI Key |
MMHRSDHCRGNWNY-PHPRXEDMSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3CCCCC3)C(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3CCCCC3)C(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize AcAsp-Glu-Dif-Lys-Cha-Cys, we compare its structural and functional attributes with other HCV protease inhibitors, focusing on peptide-based analogs and non-peptidic small molecules.
Structural Analogues
Key Observations :
- Cha Residue : The cyclohexylalanine in this compound enhances hydrophobic interactions with the helicase domain, a feature absent in boceprevir and grazoprevir, which prioritize protease active-site binding.
- Disulfide Bond : Unlike linear inhibitors (e.g., boceprevir), the cyclic structure of this compound confers resistance to proteolytic degradation .
Functional Comparisons
- Target Specificity : this compound uniquely targets the helicase domain, reducing the risk of resistance mutations common in active-site inhibitors like telaprevir .
- Potency : While quantitative IC₅₀ data are unavailable in the provided evidence, structural features (e.g., Cha, Dif) suggest comparable or superior binding to NS3 compared to first-generation inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
